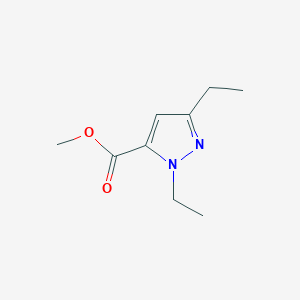
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol is an organic compound characterized by its unique structure, which includes multiple double bonds and a thiol group. This compound is part of the broader class of terpenes, which are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol typically involves the use of starting materials such as isoprene units or other terpenoid precursors. The synthetic route may include steps such as:
Isoprene Polymerization: Polymerizing isoprene units to form the desired carbon skeleton.
Functional Group Introduction: Introducing the thiol group through reactions such as thiolation.
Double Bond Formation: Ensuring the correct placement of double bonds through controlled reactions like dehydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. Techniques such as catalytic processes and continuous flow reactors can be employed to enhance production rates and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Double bonds can be reduced to single bonds using hydrogenation.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Saturated hydrocarbons.
Substitution: Thioethers or thioesters.
Aplicaciones Científicas De Investigación
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which (2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol exerts its effects involves interactions with various molecular targets and pathways. For example, its thiol group can interact with proteins and enzymes, potentially modulating their activity. The compound’s structure allows it to participate in redox reactions, influencing cellular oxidative stress levels.
Comparación Con Compuestos Similares
Similar Compounds
- (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl propionate
- (E,E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl dodecanoate
Uniqueness
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H26S |
|---|---|
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol |
InChI |
InChI=1S/C15H26S/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ |
Clave InChI |
CJWPDADGDASKGI-YFVJMOTDSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CS)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCS)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


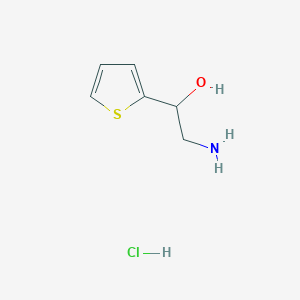

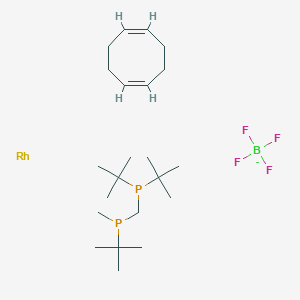
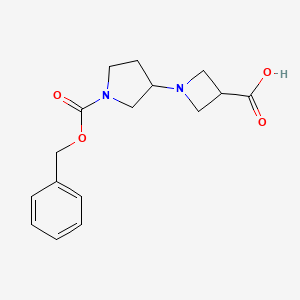
![D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester, 4-methylbenzenesulfonate (ester) (9CI)](/img/structure/B12280165.png)

![{[(5-Azidopentyl)oxy]methyl}benzene](/img/structure/B12280175.png)
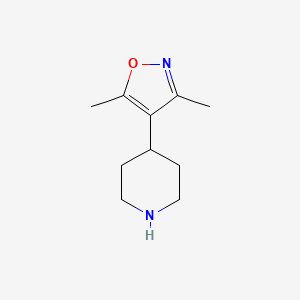

![2-(2-Bromophenyl)-1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12280194.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B12280202.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride](/img/structure/B12280213.png)
